3-Bromo-4-chloro-5-fluorobenzyl alcohol
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Overview
Description
3-Bromo-4-chloro-5-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl alcohol structure, making it a halogenated benzyl alcohol derivative. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl alcohol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution of a benzyl alcohol derivative with bromine, chlorine, and fluorine reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and oxidation-reduction reactions . The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-chloro-5-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding benzylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Bromo-4-chloro-5-fluorobenzaldehyde or 3-Bromo-4-chloro-5-fluorobenzoic acid.
Reduction: Formation of 3-Bromo-4-chloro-5-fluorobenzylamine.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzyl alcohols on cellular processes. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signal transduction pathways , affecting cellular functions and metabolic processes.
Comparison with Similar Compounds
- 4-Chloro-3-fluorobenzyl alcohol
- 3-Chloro-5-fluorobenzyl alcohol
- 4-Bromo-3-chloro-2-fluorobenzyl alcohol
- 4-Bromo-2-chloro-5-fluorobenzyl alcohol
Comparison: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of halogen atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C7H5BrClFO |
---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
(3-bromo-4-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 |
InChI Key |
UBHPFSWVGPMZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)CO |
Origin of Product |
United States |
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